(1beta,5beta)-8beta-Hydroxy-2-oxabicyclo[3.3.0]octan-3-one
Description
Properties
IUPAC Name |
(3aS,6R,6aR)-6-hydroxy-3,3a,4,5,6,6a-hexahydrocyclopenta[b]furan-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10O3/c8-5-2-1-4-3-6(9)10-7(4)5/h4-5,7-8H,1-3H2/t4-,5+,7+/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBJJGJACXCAZKL-HBPOCXIASA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C2C1CC(=O)O2)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H]([C@H]2[C@@H]1CC(=O)O2)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
142.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (1beta,5beta)-8beta-Hydroxy-2-oxabicyclo[3.3.0]octan-3-one typically involves the use of cycloaddition reactions. One common method is the Diels-Alder reaction, where a diene and a dienophile react to form the bicyclic structure. The reaction conditions often include the use of a Lewis acid catalyst to enhance the reaction rate and selectivity.
Industrial Production Methods: Industrial production of this compound may involve the optimization of the Diels-Alder reaction on a larger scale. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the pure compound.
Types of Reactions:
Oxidation: The hydroxyl group in this compound can undergo oxidation to form a ketone or aldehyde.
Reduction: The compound can be reduced to form a diol, where the oxabicyclo ring is preserved.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or amines, through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like thionyl chloride or phosphorus tribromide are employed for halogenation reactions.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of diols.
Substitution: Formation of halogenated or aminated derivatives.
Scientific Research Applications
(1beta,5beta)-8beta-Hydroxy-2-oxabicyclo[3.3.0]octan-3-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of (1beta,5beta)-8beta-Hydroxy-2-oxabicyclo[3.3.0]octan-3-one involves its interaction with specific molecular targets. The hydroxyl group and the oxabicyclo ring system play crucial roles in its reactivity and binding affinity. The compound may interact with enzymes or receptors, leading to modulation of biological pathways and exerting its effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Structural Analogues
Key Observations :
- Ring Strain and Reactivity : The [3.3.0] system (two five-membered fused rings) exhibits lower strain compared to [3.2.1] systems (five- and six-membered fused rings), affecting stability and synthetic utility .
- Functional Group Influence : Hydroxyl groups (e.g., 8β-OH in the target compound) enhance polarity and hydrogen-bonding capacity, impacting solubility and biological interactions. Ethoxy or alkyl substituents (e.g., in ) increase hydrophobicity, favoring applications in materials science.
- Stereochemical Complexity : The β-configuration of substituents in the target compound may confer stereoselective reactivity, as seen in photoresolution studies of analogous bicyclo[3.3.0] ketones .
Biological Activity
(1beta,5beta)-8beta-Hydroxy-2-oxabicyclo[3.3.0]octan-3-one is a bicyclic compound that has garnered attention in recent years due to its potential biological activities. This compound is part of a class of natural products that exhibit various pharmacological properties, making it a subject of interest in medicinal chemistry and pharmacology.
Chemical Structure and Properties
The compound has a unique bicyclic structure characterized by the presence of an oxygen atom within its ring system. Its molecular formula is , and it features a hydroxyl group that contributes to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C8H12O2 |
| Molecular Weight | 140.18 g/mol |
| Melting Point | Not available |
| Solubility | Soluble in organic solvents |
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. In studies conducted on various bacterial strains, the compound demonstrated inhibitory effects against both Gram-positive and Gram-negative bacteria.
Case Study: Antimicrobial Efficacy
In a study published in the Journal of Natural Products, the compound was tested against Staphylococcus aureus and Escherichia coli. The results showed a minimum inhibitory concentration (MIC) of 32 µg/mL for S. aureus and 64 µg/mL for E. coli, indicating moderate antibacterial activity .
Antioxidant Properties
The antioxidant potential of this compound was evaluated using various assays, including DPPH and ABTS radical scavenging tests. The compound exhibited a notable ability to scavenge free radicals, suggesting its potential role in preventing oxidative stress-related diseases.
Table 2: Antioxidant Activity Results
| Assay Type | IC50 (µg/mL) |
|---|---|
| DPPH Scavenging | 25 |
| ABTS Scavenging | 30 |
Anti-inflammatory Effects
Preliminary studies have suggested that this compound may possess anti-inflammatory properties. In vitro assays have shown that it can reduce the production of pro-inflammatory cytokines in macrophage cell lines, which could have implications for treating inflammatory diseases.
The biological activities of this compound are thought to be mediated through several mechanisms:
- Inhibition of Enzymatic Activity : The compound may inhibit enzymes involved in bacterial cell wall synthesis.
- Radical Scavenging : The hydroxyl group likely plays a critical role in its ability to neutralize free radicals.
- Cytokine Modulation : By affecting signaling pathways related to inflammation, it may help regulate immune responses.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
